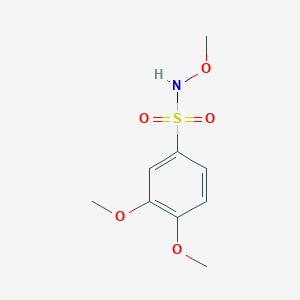![molecular formula C21H16N6O2S B11064291 2-Methyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide](/img/structure/B11064291.png)
2-Methyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole and phthalazine rings. Common synthetic routes include:
Cyclization Reactions: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-METHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Phthalazine Derivatives: Compounds with the phthalazine ring are also known for their medicinal properties.
Pyridine Derivatives: The pyridyl group is a common feature in many biologically active molecules.
Uniqueness
2-METHYL-5-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1-BENZENESULFONAMIDE is unique due to its combination of the triazole, phthalazine, and pyridyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H16N6O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-methyl-5-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H16N6O2S/c1-13-6-7-15(12-18(13)30(22,28)29)19-16-4-2-3-5-17(16)21-25-24-20(27(21)26-19)14-8-10-23-11-9-14/h2-12H,1H3,(H2,22,28,29) |
InChI Key |
CADFAJODGGOSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=NC=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide](/img/structure/B11064209.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11064213.png)
![8-nitro-1'-propyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11064220.png)
![2-Furancarbonitrile, 4-[[(7-chloro-4-quinolinyl)thio]methyl]-5-propyl-](/img/structure/B11064222.png)
![17-chloro-1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15(20),16,18-nonaen-21-one](/img/structure/B11064223.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11064231.png)

![(4-Chlorophenyl)[5-(4-chlorophenyl)-2-furyl]methanone](/img/structure/B11064239.png)
![6-(3-chloro-4-methoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064243.png)

![3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064262.png)

![4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11064284.png)
![4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11064285.png)
